2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide
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Description
2-((4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(p-tolyl)isoxazol-5-yl)acetamide is a useful research compound. Its molecular formula is C17H16N4O3S and its molecular weight is 356.4. The purity is usually 95%.
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Scientific Research Applications
Structural Characterization
- Crystal Structure Analysis : Compounds with a pyrimidine moiety, such as 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, exhibit folded conformations stabilized by intramolecular hydrogen bonding, highlighting the importance of structural analysis in understanding molecular interactions and stability (S. Subasri et al., 2016).
Synthetic Methodologies
- Cascade Reactions for Heterocycles Synthesis : The utility of thioureido-acetamides in generating various heterocyclic structures through one-pot cascade reactions demonstrates the versatility of pyrimidine derivatives in synthesizing biologically relevant heterocycles with excellent atom economy (J. Schmeyers & G. Kaupp, 2002).
Biological Activities
- Antimicrobial and Anti-inflammatory Properties : Novel isoxazolyl pyrimidines have shown significant antimicrobial activity along with potent anti-inflammatory and analgesic activities, indicating the potential of pyrimidine derivatives in developing new therapeutic agents (E. Rajanarendar et al., 2012).
- Antifolate and Antitumor Activity : The modification of pyrimidine derivatives, such as the introduction of a methyl group at specific positions, has been shown to increase the inhibitory potency against human dihydrofolate reductase (DHFR), showcasing the potential for developing antitumor agents (A. Gangjee et al., 2000).
Properties
IUPAC Name |
2-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]-N-[4-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O3S/c1-10-3-5-12(6-4-10)13-8-18-24-16(13)20-15(23)9-25-17-19-11(2)7-14(22)21-17/h3-8H,9H2,1-2H3,(H,20,23)(H,19,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYIYEIAHOFGOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSC3=NC(=CC(=O)N3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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